

Application Notes and Protocols for (±)8,9-DiHETrE-d11 in Neuroinflammation Research

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Compound of Interest

Compound Name: (±)8,9-DiHETrE-d11

Cat. No.: B15545878

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE) is a diol metabolite derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. The precursor, 8,9-epoxyeicosatrienoic acid (8,9-EET), is converted to 8,9-DiHETrE by the enzyme soluble epoxide hydrolase (sEH). While 8,9-EET is known for its anti-inflammatory and neuroprotective effects, the biological activities of 8,9-DiHETrE in the context of neuroinflammation are less well-defined and appear to be complex. Recent studies have implicated dysregulation of 8,9-DiHETrE levels in neurodevelopmental disorders with a neuroinflammatory component, such as Autism Spectrum Disorder (ASD), where lower levels of 8,9-DiHETrE have been associated with repetitive and restrictive behaviors[1][2][3].

The deuterated internal standard, **(±)8,9-DiHETrE-d11**, is an essential tool for the accurate quantification of endogenous 8,9-DiHETrE in biological samples using mass spectrometry-based methods. This document provides detailed application notes and protocols for the use of **(±)8,9-DiHETrE-d11** in neuroinflammation research, focusing on its application as an internal standard for quantitative analysis and providing context for the interpretation of these measurements in neuroinflammatory models.

Data Presentation

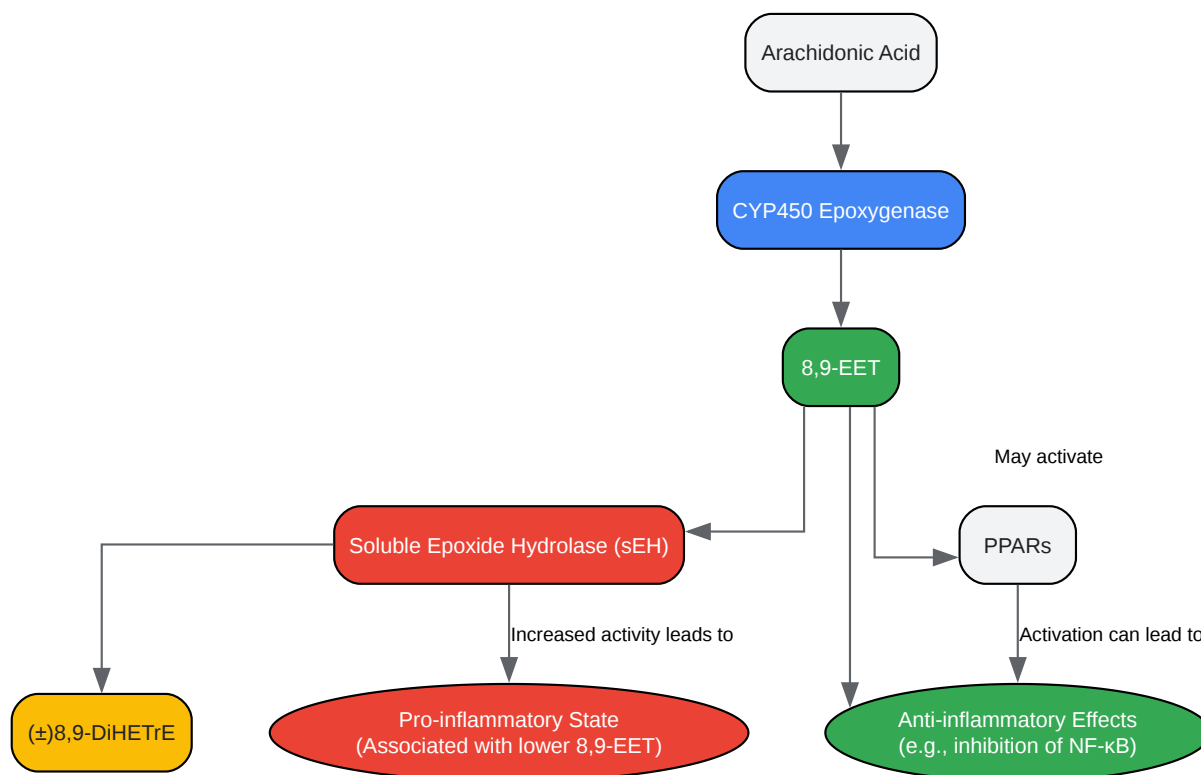
Currently, direct quantitative data on the effects of exogenously applied (\pm)8,9-DiHETrE on neuroinflammatory markers is limited in the scientific literature. The available data primarily focuses on the association of endogenous 8,9-DiHETrE levels with disease states or the effects of modulating its precursor, 8,9-EET, and the enzyme responsible for its formation, sEH.

Analyte	Biological Matrix	Condition	Fold Change / Concentration	Reference
8,9-DiHETrE	Neonatal Cord Blood	Low levels associated with repetitive/restrictive behavior in ASD	P = 0.003	[1][2]
8,9-EET	Glomeruli	Attenuates FSGS plasma-induced increase in albumin permeability	Blocks effect at 100 nM	[4]
8,9-DiHETrE	Glomeruli	No significant effect on FSGS plasma-induced increase in albumin permeability	100 nM	[4]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Arachidonic Acid Metabolism in Neuroinflammation

The metabolism of arachidonic acid through the CYP450/sEH pathway plays a critical role in modulating neuroinflammation. 8,9-EET generally exhibits anti-inflammatory properties, while its conversion to 8,9-DiHETrE by sEH is considered a deactivating step. Therefore, the balance between 8,9-EET and 8,9-DiHETrE is a crucial factor in the neuroinflammatory response.

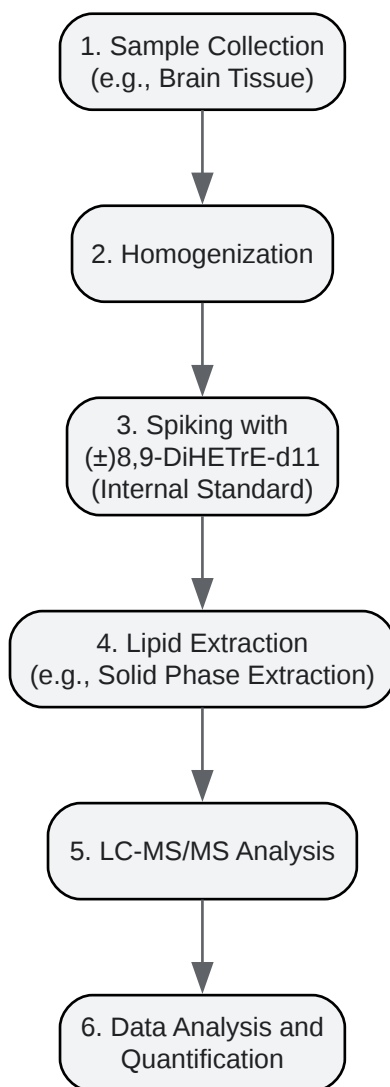


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Arachidonic acid metabolism via the CYP450/sEH pathway.

Experimental Workflow for Quantification of (±)8,9-DiHETrE

This workflow outlines the steps for the quantitative analysis of (±)8,9-DiHETrE in biological samples, such as brain tissue, using **(±)8,9-DiHETrE-d11** as an internal standard.



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Workflow for (±)8,9-DiHETrE quantification.

Experimental Protocols

Protocol 1: Quantification of (±)8,9-DiHETrE in Rodent Brain Tissue using LC-MS/MS

This protocol is adapted from established methods for eicosanoid analysis in brain tissue.

Materials:

- Rodent brain tissue

- **(±)8,9-DiHETrE-d11** internal standard solution (e.g., 100 ng/mL in ethanol)
- Methanol, Acetonitrile, Water, Formic acid (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Homogenizer
- Centrifuge
- LC-MS/MS system with a C18 column

Procedure:

- Sample Preparation and Homogenization:
 - Accurately weigh a frozen brain tissue sample (approx. 50-100 mg).
 - Homogenize the tissue in 1 mL of ice-cold methanol containing an antioxidant like butylated hydroxytoluene (BHT).
 - Keep samples on ice throughout the procedure to minimize enzymatic activity.
- Internal Standard Spiking:
 - Add a known amount of **(±)8,9-DiHETrE-d11** internal standard solution to the homogenate (e.g., 10 µL of 100 ng/mL solution). The amount should be comparable to the expected endogenous levels of 8,9-DiHETrE.
- Lipid Extraction (Solid Phase Extraction):
 - Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
 - Collect the supernatant.
 - Condition an SPE cartridge with methanol followed by water.
 - Load the supernatant onto the SPE cartridge.

- Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
- Elute the lipids with methanol or acetonitrile.
- Evaporate the eluate to dryness under a stream of nitrogen.
- LC-MS/MS Analysis:
 - Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 100 μ L).
 - Inject an aliquot (e.g., 10 μ L) onto the LC-MS/MS system.
 - LC Conditions (Example):
 - Column: C18 column (e.g., 2.1 x 100 mm, 1.8 μ m)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile/Methanol (80:20) with 0.1% formic acid
 - Gradient: A suitable gradient to separate 8,9-DiHETrE from other isomers and lipids.
 - Flow Rate: 0.3 mL/min
 - MS/MS Conditions (Example in Negative Ion Mode):
 - Monitor the specific precursor-to-product ion transitions for both endogenous 8,9-DiHETrE and the deuterated internal standard (8,9-DiHETrE-d11). These transitions need to be optimized on the specific instrument used.
- Data Analysis and Quantification:
 - Create a calibration curve using known concentrations of a non-deuterated 8,9-DiHETrE standard spiked with the same amount of internal standard.
 - Calculate the ratio of the peak area of the endogenous 8,9-DiHETrE to the peak area of the 8,9-DiHETrE-d11 internal standard in the samples.

- Determine the concentration of 8,9-DiHETrE in the original sample by comparing this ratio to the calibration curve.

Protocol 2: In Vitro Assessment of Neuroinflammatory Response in Microglia

This protocol provides a framework to investigate the direct effects of (±)8,9-DiHETrE on microglial activation.

Materials:

- BV-2 microglial cell line or primary microglia
- (±)8,9-DiHETrE
- Lipopolysaccharide (LPS)
- Cell culture medium (e.g., DMEM with 10% FBS)
- ELISA kits for TNF- α and IL-6
- Reagents for NF- κ B activation assay (e.g., immunofluorescence staining for p65 subunit)

Procedure:

- Cell Culture and Treatment:
 - Plate BV-2 cells or primary microglia in 24-well plates at an appropriate density and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of (±)8,9-DiHETrE (e.g., 0.1, 1, 10 μ M) for 1-2 hours. Include a vehicle control (e.g., ethanol or DMSO).
 - Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 or 24 hours) to induce an inflammatory response. Include a control group with no LPS stimulation.
- Cytokine Measurement (ELISA):

- After the incubation period, collect the cell culture supernatant.
- Centrifuge the supernatant to remove any cell debris.
- Measure the concentrations of TNF- α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
- NF- κ B Activation Assay (Immunofluorescence):
 - After a shorter LPS stimulation (e.g., 30-60 minutes), fix the cells with 4% paraformaldehyde.
 - Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).
 - Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
 - Incubate with a primary antibody against the p65 subunit of NF- κ B.
 - Wash and incubate with a fluorescently labeled secondary antibody.
 - Counterstain the nuclei with DAPI.
 - Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65 as a measure of NF- κ B activation.

Conclusion

(±)8,9-DiHETrE-d11 is an indispensable tool for the accurate quantification of its endogenous counterpart in neuroinflammation research. The provided protocols offer a starting point for researchers to investigate the role of 8,9-DiHETrE in neuroinflammatory processes. While the direct effects of 8,9-DiHETrE on microglia and astrocytes are still an active area of investigation, its association with neurodevelopmental disorders highlights the importance of understanding its function in the brain. Future research should focus on elucidating the specific signaling pathways modulated by 8,9-DiHETrE and its potential as a biomarker or therapeutic target in neuroinflammatory diseases.

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